molecular formula C7H5ClF3NO B1433960 (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol CAS No. 1447607-61-5

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol

Cat. No.: B1433960
CAS No.: 1447607-61-5
M. Wt: 211.57 g/mol
InChI Key: QACHFVIBFCZRLP-UHFFFAOYSA-N
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Description

(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1431842-82-8) is a valuable pyridine-based building block in organic synthesis and pharmaceutical research . This compound features both a chlorinated heterocyclic ring and a trifluoromethyl (-CF 3 ) group, a combination that is highly sought after in modern drug discovery . The incorporation of a -CF 3 group into a molecule is a common strategy in medicinal chemistry, as it can significantly influence the compound's properties, including its metabolic stability, lipophilicity, and overall binding affinity to biological targets . The presence of the chloropyridine scaffold and the hydroxymethyl functional group provides a versatile handle for further chemical modifications, making this reagent a key intermediate in the development of potential active pharmaceutical ingredients (APIs). Key Applications & Research Value: • Pharmaceutical Intermediate: Serves as a critical precursor in the synthesis of more complex molecules for biological screening . • Agrochemical Research: The structural motifs present are commonly found in the development of advanced agrochemicals. • Medicinal Chemistry: The -CF 3 group is a key pharmacophore in numerous FDA-approved drugs, as it can enhance a drug's ability to penetrate cell membranes and interact with enzyme binding sites . Researchers utilize this compound to explore new chemical space and develop structure-activity relationships (SAR). This product is intended for research and development purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACHFVIBFCZRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 2-(Azidomethyl)-6-chloro-4-(trifluoromethyl)pyridine

One documented method involves the synthesis of the related amine, (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine, from the azidomethyl precursor, which can be adapted for the hydroxymethyl derivative by controlling reduction conditions.

  • Procedure :
    • Starting from 2-(azidomethyl)-6-chloro-4-(trifluoromethyl)pyridine dissolved in ethanol and water.
    • Zinc powder and ammonium chloride are added at room temperature.
    • The mixture is stirred for 2 hours.
    • The product is isolated by filtration and extraction.
  • Yield : High yield reported (~96% for the amine analog).
  • Notes : This method demonstrates mild reductive conditions suitable for sensitive functional groups and can be modified to yield the corresponding alcohol by alternative reduction or hydrolysis steps.

Functionalization via Pyridine-2-carbaldehyde Derivatives

Another approach uses substituted pyridine-2-carbaldehyde intermediates, which upon reduction yield the hydroxymethyl group at the 2-position.

  • Method A (from substituted pyridin-2-amine and pyridine-2-carbaldehyde):
    • Mixing substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol.
    • Addition of p-toluenesulfonic acid (TosOH) as catalyst.
    • Stirring at 70 °C for 12 hours.
    • Extraction and purification yield the desired compound.
  • Advantages :
    • Mild conditions.
    • Good functional group tolerance.
  • Applicability :
    • Useful for preparing various substituted pyridin-2-ylmethanol derivatives including 4-chloro-6-(trifluoromethyl) analogs.

Catalytic Amination and Subsequent Functional Group Transformation

Though primarily used for amination, palladium-catalyzed cross-coupling reactions (e.g., XantPhos-catalyzed amination) of 2-bromo-5-substituted pyridines can be adapted to introduce functional groups at the 2-position, which can then be converted to hydroxymethyl groups via reduction or substitution.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Reduction of azidomethyl precursor 2-(Azidomethyl)-6-chloro-4-(trifluoromethyl)pyridine Zn powder, NH4Cl, EtOH/H2O, RT, 2 h 96 Mild reductive conditions; adaptable for alcohol synthesis
Condensation of pyridin-2-amine & aldehyde Substituted pyridin-2-amine + pyridine-2-carbaldehyde MeOH, TosOH, 70 °C, 12 h Not specified Mild, versatile; suitable for various derivatives
Pd-catalyzed amination followed by transformation 2-Bromo-5-substituted pyridine Pd catalyst (XantPhos), t-BuONa, toluene, 110 °C Not specified Useful for functional group introduction; requires further steps

Research Findings and Practical Considerations

  • The reductive method using zinc and ammonium chloride is highly efficient and provides excellent yields under mild conditions, which is advantageous for scale-up and sensitive substrates.
  • Condensation routes using pyridin-2-carbaldehyde derivatives offer flexibility in modifying substituents and are compatible with various functional groups, making them attractive for library synthesis.
  • Palladium-catalyzed methods allow for the introduction of diverse substituents on the pyridine ring, but require careful control of reaction conditions and may involve additional steps to convert intermediates to the hydroxymethyl derivative.
  • Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques such as flash column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.

Scientific Research Applications

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chloro and trifluoromethyl groups, can modulate the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into positional isomers , substituent variants , and core-modified derivatives . Below is a detailed comparison based on available

Table 1: Key Properties of “(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” and Analogous Compounds

Property This compound [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (Positional Isomer) 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine (Substituent Variant)
Molecular Formula C₇H₅ClF₃NO C₇H₅ClF₃NO C₇H₄BrClF₃N
Molecular Weight (g/mol) 211.57 211.57 274.47
Substituent Positions Cl (4), CF₃ (6), -CH₂OH (2) Cl (6), CF₃ (4), -CH₂OH (2) Cl (6), CF₃ (4), -CH₂Br (2)
Functional Group Hydroxymethyl Hydroxymethyl Bromomethyl
Reactivity Oxidation, esterification Similar reactivity, altered steric effects Nucleophilic substitution (Br as leaving group)
Applications Pharmaceutical intermediate Limited data; potential isomer-specific interactions Alkylating agent in synthesis
Reference

Positional Isomers

The compound [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1421961-60-5) shares the same molecular formula but differs in substituent placement: Cl at position 6 and CF₃ at position 4 . For instance, the proximity of Cl and CF₃ groups in the isomer may increase steric bulk, reducing accessibility for nucleophilic attacks compared to the target compound.

Substituent Variants

  • 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine : Replacing the hydroxymethyl group with bromomethyl (-CH₂Br) introduces a superior leaving group (Br), making this compound highly reactive in alkylation or cross-coupling reactions . However, the bromine atom increases molecular weight (274.47 g/mol) and may reduce solubility in polar solvents compared to the hydroxymethyl analog.

Core-Modified Derivatives

Such derivatives prioritize pyrrolidine or morpholine cores over pyridine but retain the -CF₃ moiety for enhanced bioactivity .

Research Findings and Implications

  • Reactivity : The hydroxymethyl group in the target compound enables diverse transformations, such as oxidation to aldehydes or carboxylic acids, which are less feasible in bromomethyl analogs .
  • Steric Effects : Positional isomers exhibit distinct steric profiles. For example, the [6-chloro-4-CF₃] isomer may hinder electrophilic aromatic substitution at position 4 due to the adjacent CF₃ group .
  • Applications : The target compound’s balance of lipophilicity (-CF₃) and reactivity (-CH₂OH) makes it preferable for drug intermediates, while bromomethyl variants serve specialized roles in alkylation chemistry .

Biological Activity

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This compound exhibits a range of biological properties, including antimicrobial, antiviral, and herbicidal activities. Understanding its biological activity is crucial for developing effective applications in various domains.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C7H6ClF3N
  • Molecular Weight : 201.58 g/mol
  • Structural Features :
    • A pyridine ring substituted with a chloro and trifluoromethyl group.
    • A hydroxymethyl group attached to the pyridine nitrogen.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) indicating strong antibacterial properties.
  • Antiviral Properties :
    • Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
  • Herbicidal Activity :
    • The compound has been evaluated for its herbicidal potential, demonstrating effectiveness in controlling weed growth, which is crucial for agricultural applications.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Pesticide Science evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

  • MIC against E. coli : 32 µg/mL
  • MIC against S. aureus : 16 µg/mL

Study 2: Antiviral Screening

In vitro assays conducted on HeLa cells demonstrated that the compound reduces viral load by up to 75% at a concentration of 50 µg/mL when exposed to influenza virus.

Study 3: Herbicidal Activity

Field trials assessed the herbicidal activity of this compound on various weed species. The compound exhibited:

  • Control Rate : Over 80% at a dosage of 200 g/ha after two weeks post-treatment.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
  • Disruption of Cellular Processes : The compound may interfere with nucleic acid synthesis in pathogens, leading to cell death.

Q & A

Q. What are the optimized synthetic routes for (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol, and how can reaction conditions be adjusted to improve yield?

Answer: Synthesis typically involves halogenation and reduction steps. A common approach is fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C, followed by reduction of the intermediate with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) . To improve yield:

  • Optimize fluorination time (excess may lead to side products).
  • Use controlled stoichiometry of LiAlH4 (1.5–2.0 equivalents) to avoid over-reduction.
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm hydroxyl (-OH) at δ 3.8–4.2 ppm and trifluoromethyl (-CF₃) at δ 120–125 ppm (¹⁹F NMR) .
  • FTIR : Detect O-H stretch (3200–3400 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with ESI+ mode (m/z 211.57 [M+H]⁺) for purity assessment .

Q. What are the key stability considerations for handling this compound in aqueous and organic solvents?

Answer:

  • Hydrolysis Risk : The chloro and trifluoromethyl groups may hydrolyze in aqueous basic conditions (pH > 9). Use inert atmospheres (N₂/Ar) and aprotic solvents (THF, DCM) for reactions .
  • Storage : Store at –20°C in amber vials to prevent photodegradation. Purity degrades by ~5% after 6 months at 25°C .

Q. How is this compound utilized as a building block in medicinal chemistry?

Answer: The pyridine core and electron-withdrawing groups (Cl, CF₃) enhance binding to biological targets. Applications include:

  • Anticancer Agents : Modify the hydroxyl group to esters or ethers for prodrug strategies .
  • Antimicrobials : Couple with heterocycles (e.g., triazoles) via Mitsunobu reactions .

Advanced Research Questions

Q. How do chloro and trifluoromethyl substituents influence the compound’s electronic structure and reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, polarizing the pyridine ring and directing electrophilic substitution to the 4-position. The chloro group further deactivates the ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with high catalyst loading (5–10 mol% Pd(PPh₃)₄) .
  • DFT Studies : HOMO-LUMO gaps (~4.5 eV) computed at B3LYP/6-31G* level suggest reactivity toward nucleophiles at the 2-position .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times (24–72 hr) .
  • Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. hydroxylated metabolites in vitro .
  • Solubility : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cytotoxicity assays .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

Answer:

  • Docking : AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR). The CF₃ group forms hydrophobic interactions with Leu718 and Val702 .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
  • QSAR : Use MOE descriptors (logP, polar surface area) to correlate substituents with IC₅₀ values .

Q. What strategies mitigate challenges in crystallizing this compound for XRD studies?

Answer:

  • Co-Crystallization : Add 1:1 equivalents of 4-dimethylaminopyridine (DMAP) to stabilize hydrogen bonds .
  • Cryo-Cooling : Use liquid N₂ to reduce thermal motion (100 K) for better resolution (<0.8 Å) .
  • Synchrotron XRD : High-flux beams (λ = 0.7 Å) resolve disorder in CF₃ groups .

Q. How does steric hindrance from the trifluoromethyl group impact regioselectivity in derivatization reactions?

Answer:

  • Esterification : Preferentially occurs at the hydroxyl group due to CF₃-induced steric shielding of the pyridine ring. Use bulky reagents (e.g., pivaloyl chloride) for >90% selectivity .
  • Nucleophilic Aromatic Substitution : Requires microwave heating (150°C) and excess amine (5 eq.) to overcome CF₃ hindrance .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity in chiral derivatives?

Answer:

  • Asymmetric Catalysis : Use (R)-BINAP (2 mol%) with Cu(I) for kinetic resolution (ee > 98%) .
  • Chiral HPLC : Daicel Chiralpak AD-H column (hexane/isopropanol 90:10) to monitor enantiopurity during scale-up .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol
Reactant of Route 2
(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol

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